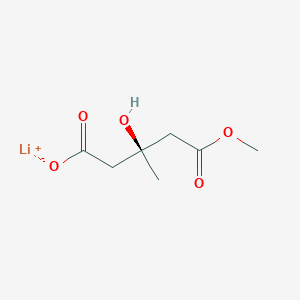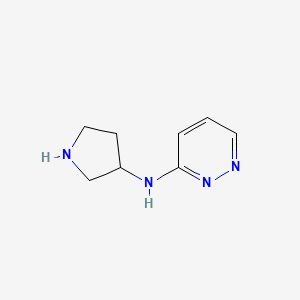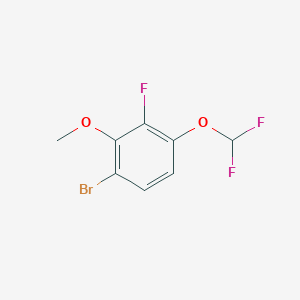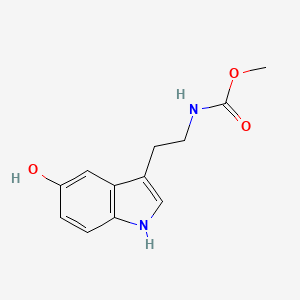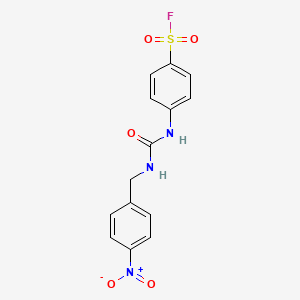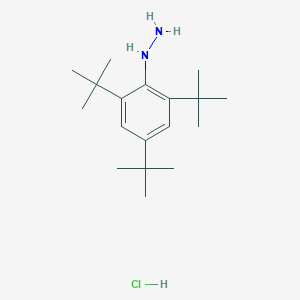
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C18H32N2·HCl. It is a derivative of hydrazine, where the hydrazine moiety is substituted with a 2,4,6-tri-tert-butylphenyl group. This compound is known for its steric bulk due to the presence of three tert-butyl groups, which significantly influence its chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride typically involves the reaction of 2,4,6-tri-tert-butylphenyl chloride with hydrazine. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Wissenschaftliche Forschungsanwendungen
(2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted hydrazines.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride involves its ability to donate electrons and participate in redox reactions. The steric bulk of the tert-butyl groups influences its reactivity and interaction with molecular targets. The compound can interact with free radicals, thereby exhibiting antioxidant properties. Additionally, it can form stable complexes with metal ions, which may play a role in its biological activities.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tri-tert-butylphenol: Similar in structure but lacks the hydrazine moiety.
2,4-Di-tert-butyl-6-methylphenylhydrazine: Similar steric bulk but different substitution pattern.
Hydrazine: The parent compound without the bulky phenyl group.
Uniqueness: (2,4,6-Tri-tert-butylphenyl)hydrazine hydrochloride is unique due to the presence of the tri-tert-butylphenyl group, which provides significant steric hindrance This steric bulk influences its reactivity, making it less prone to certain side reactions and enhancing its stability in various chemical environments
Eigenschaften
Molekularformel |
C18H33ClN2 |
|---|---|
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
(2,4,6-tritert-butylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C18H32N2.ClH/c1-16(2,3)12-10-13(17(4,5)6)15(20-19)14(11-12)18(7,8)9;/h10-11,20H,19H2,1-9H3;1H |
InChI-Schlüssel |
ZMIQTWUZELGASW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)NN)C(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




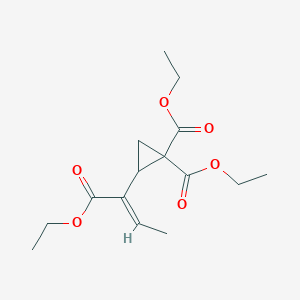
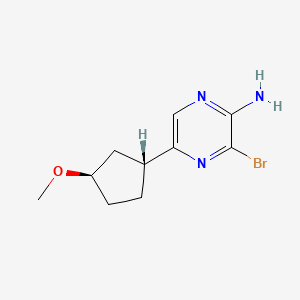
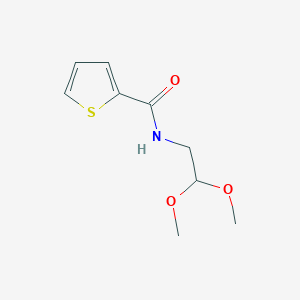
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13343668.png)
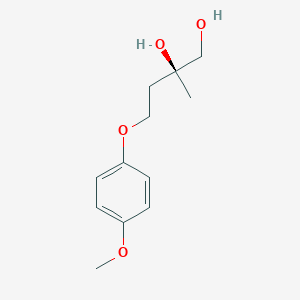
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
